molecular formula C10H10N2O2 B556621 3-Cyano-D-Phenylalanine CAS No. 263396-43-6

3-Cyano-D-Phenylalanine

Cat. No.: B556621
CAS No.: 263396-43-6
M. Wt: 190.2 g/mol
InChI Key: ZHUOMTMPTNZOJE-SECBINFHSA-N
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Description

3-Cyano-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group (-CN) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-D-Phenylalanine typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation techniques, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-D-Phenylalanine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Cyano-D-Phenylalanine has diverse applications in scientific research, including:

Comparison with Similar Compounds

    3-Cyano-L-Phenylalanine: The L-isomer of 3-Cyano-D-Phenylalanine, which may exhibit different biological activities and properties.

    4-Cyano-D-Phenylalanine: A structural isomer with the cyano group at the para position.

    3-Cyano-L-Tyrosine: A similar compound with an additional hydroxyl group on the phenyl ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the cyano group, which can influence its reactivity and interactions with biological molecules

Properties

IUPAC Name

(2R)-2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313848
Record name 3-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-43-6
Record name 3-Cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263396-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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